

3b,5a-Cholic Acid-d5 chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3b,5a-Cholic Acid-d5*

Cat. No.: *B15558039*

[Get Quote](#)

Core Chemical and Physical Properties

$3\beta,5\alpha$ -Cholic Acid-d5, also known as 3-Epiallocholic Acid-d5, is the deuterated form of a stereoisomer of cholic acid. The ' 3β ' and ' 5α ' designations refer to the stereochemistry at the 3rd and 5th carbons of the steroid nucleus, distinguishing it from the more common cholic acid ($3\alpha,5\beta$) and allocholic acid ($3\alpha,5\alpha$).^{[1][2]} The 'd5' indicates that five hydrogen atoms have been replaced by deuterium, making it an ideal internal standard for mass spectrometry-based quantification.^[3]

Identifiers and Molecular Characteristics

Property	Value	Reference
Analyte Name	$3\beta,5\alpha$ -Cholic Acid-d5	[4]
Molecular Formula	$C_{24}H_{35}D_5O_5$	[5]
Molecular Weight	413.6 g/mol	
Unlabelled CAS #	15073-87-7	
Synonyms	3-Epiallocholic Acid-d5	N/A

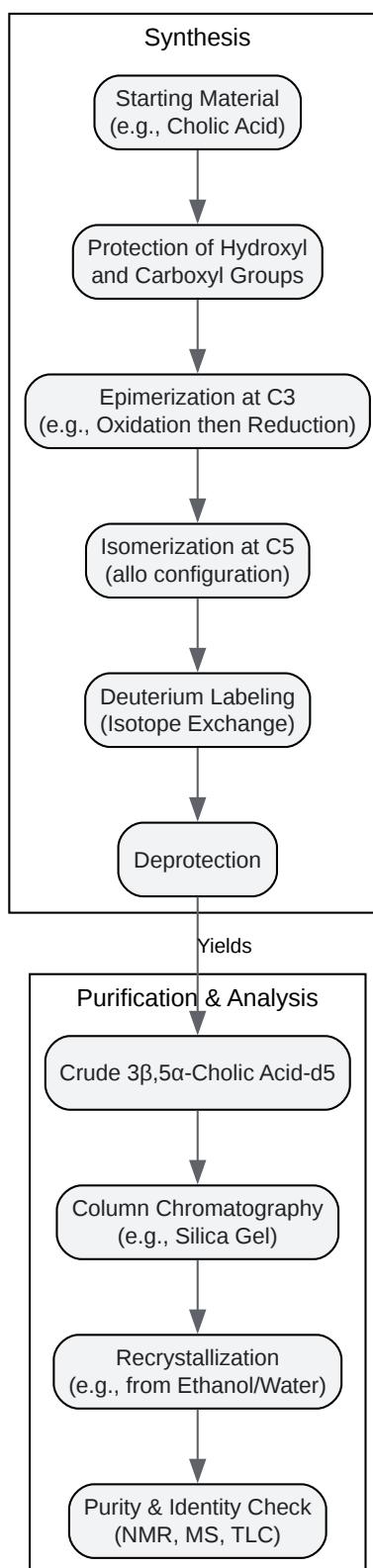
Physical and Storage Properties

Property	Value	Reference
Appearance	Off-white solid	
Purity	Chemical, Isotopic: ≥98%	
Melting Point	148-153°C	
Storage	Long-term at 4°C, short-term at room temperature	
Stability	Stable for 6 months after receipt when stored properly	

Solubility Data

Solubility is a critical parameter for preparing stock solutions for experimental use.

Solvent	Solubility	Notes	Reference
DMSO	Slightly Soluble	-	
Ethanol	Slightly Soluble	-	


Note: For the related compound Cholic acid-d5 (3 α ,5 β isomer), solubility is reported as ≥ 50 mg/mL in DMSO and 0.67 mg/mL in water (with ultrasonication). Researchers should perform their own solubility tests for 3 β ,5 α -Cholic Acid-d5.

Experimental Protocols and Methodologies

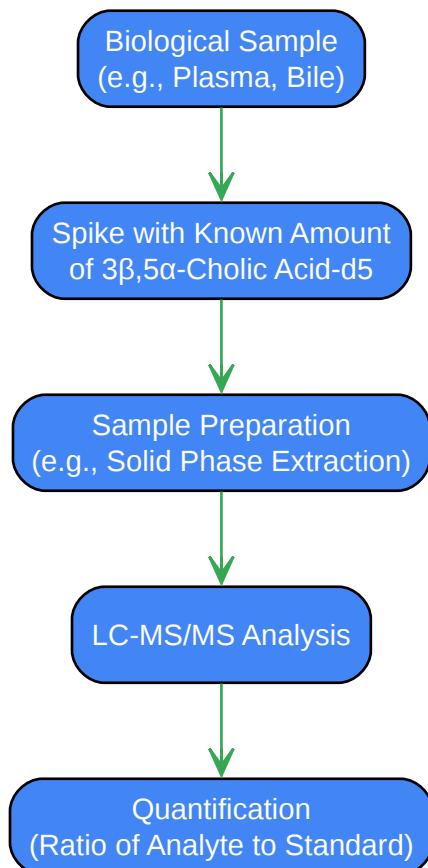
General Synthesis and Purification Strategy

The synthesis of specific, isotopically labeled bile acid isomers like 3 β ,5 α -Cholic Acid-d5 is a multi-step process that is not widely published in detail. However, a general strategy can be inferred from established methods for bile acid modification and synthesis. The process typically starts from a more abundant bile acid, like cholic acid.

Experimental Workflow: Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of $3\beta,5\alpha$ -Cholic Acid-d5.


Methodology Details:

- Protection: The hydroxyl groups at C7 and C12, and the carboxylic acid group at C24 of a starting bile acid are protected to prevent unwanted side reactions.
- Epimerization: The stereochemistry at C3 is inverted from α to β . This is often achieved by oxidizing the 3α -hydroxyl to a ketone, followed by stereoselective reduction to the 3β -hydroxyl.
- Isomerization: The A/B ring junction is converted from the cis (5β) to the trans (5α or 'allo') configuration.
- Deuterium Labeling: Deuterium atoms are introduced at stable, non-exchangeable positions on the molecule.
- Deprotection: The protecting groups are removed to yield the crude product.
- Purification: The crude product is purified. A common method involves dissolving the crude material in a solvent like ethanol, followed by recrystallization. Column chromatography is also a standard technique for separating bile acid isomers.
- Analysis: The final product's identity and purity are confirmed using analytical techniques. For example, Thin-Layer Chromatography (TLC) can be used with a mobile phase like Dichloromethane:Methanol:Acetic Acid (8:2:0.1) on a silica plate.

Application as an Internal Standard in LC-MS/MS

The primary application of $3\beta,5\alpha$ -Cholic Acid-d5 is as an internal standard for the accurate quantification of its non-labeled counterpart or related bile acids in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow: Quantitative Analysis

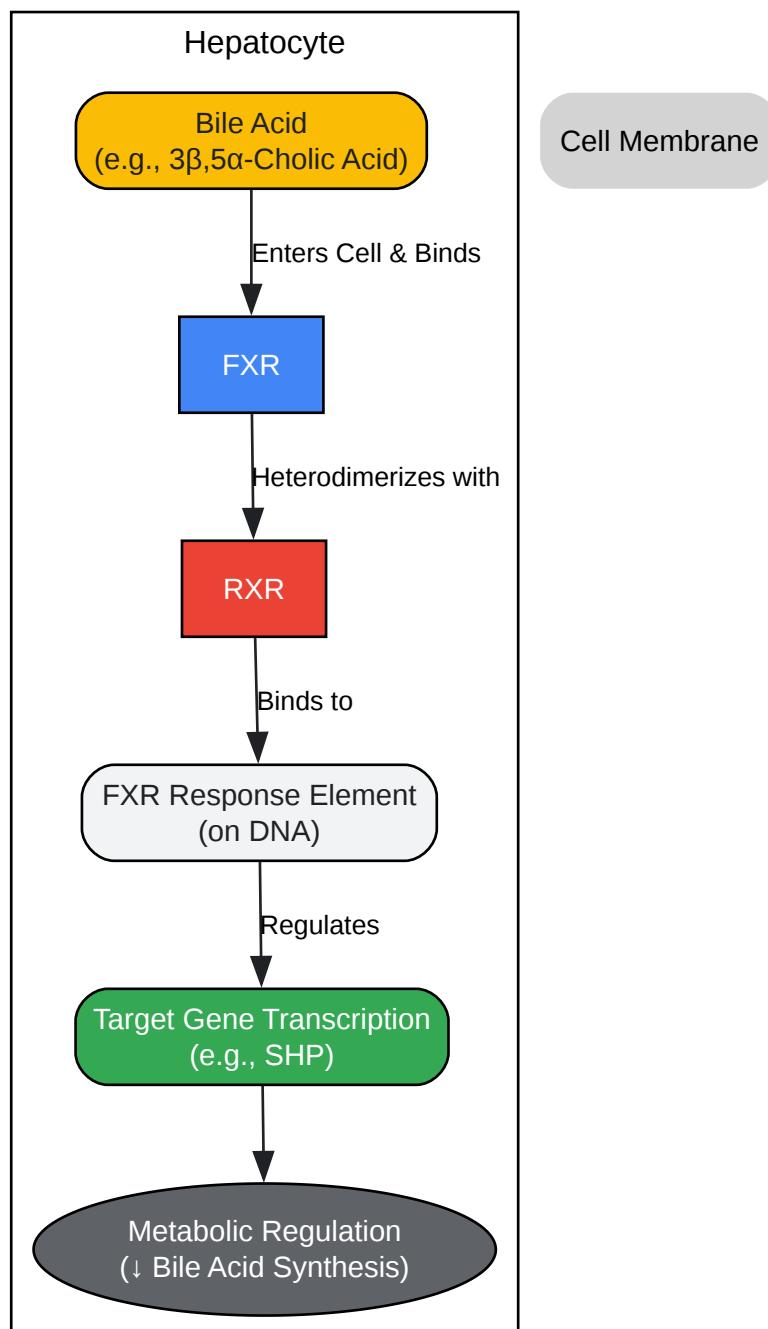
[Click to download full resolution via product page](#)

Caption: Workflow for using 3β,5α-Cholic Acid-d5 as an internal standard in LC-MS.

Methodology Details:

- Sample Collection: A biological sample (e.g., plasma, serum, tissue homogenate) is collected.
- Internal Standard Spiking: A precise and known amount of 3β,5α-Cholic Acid-d5 is added ("spiked") into the sample at the earliest stage of preparation.
- Extraction: Bile acids are extracted from the complex matrix. This step removes proteins and other interfering substances.
- LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The liquid chromatography separates the different bile acids, and the mass spectrometer detects and

fragments them. The instrument monitors a specific mass transition for the analyte (the unlabeled bile acid) and a separate one for the deuterated internal standard.


- Quantification: Because the internal standard experiences the same sample processing and ionization effects as the analyte, the ratio of the analyte's peak area to the internal standard's peak area can be used to calculate the exact concentration of the analyte in the original sample, correcting for any sample loss or matrix effects.

Biological Context and Signaling Pathways

Bile acids are not just digestive surfactants; they are also important signaling molecules that regulate their own synthesis, transport, and lipid and glucose metabolism. They primarily exert these effects by activating nuclear receptors, most notably the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5.

While the specific signaling activity of the $3\beta,5\alpha$ isomer is not well-documented, it would be studied within the context of these pathways. Allocholic acid (the $3\alpha,5\alpha$ isomer) is found in mammals during fetal development and in certain disease states like liver regeneration or cancer. The 3β isomer represents a further modification that could alter receptor binding and subsequent biological activity.

Signaling Pathway: Bile Acid Activation of FXR

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Allocholic acid | C24H40O5 | CID 160636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRC-C432617-2.5MG | 3Beta,5Alpha-Cholic Acid-d5 Clinisciences [clinisciences.com]
- 5. usbio.net [usbio.net]
- To cite this document: BenchChem. [3b,5a-Cholic Acid-d5 chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558039#3b-5a-cholic-acid-d5-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com